![molecular formula C24H32OS B14354595 S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-57-5](/img/structure/B14354595.png)
S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hexyl group attached to the sulfur atom and a pentyl group attached to the biphenyl moiety. The biphenyl structure consists of two benzene rings connected by a single bond, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Hexyl and Pentyl Groups: The hexyl and pentyl groups can be introduced through alkylation reactions. For example, the biphenyl core can be treated with hexyl bromide and pentyl bromide in the presence of a strong base such as sodium hydride.
Formation of Carbothioate Group: The final step involves the introduction of the carbothioate group. This can be achieved by reacting the biphenyl derivative with carbon disulfide and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mécanisme D'action
The mechanism of action of S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets. The biphenyl core can interact with aromatic residues in proteins, while the carbothioate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A liquid crystal compound with similar biphenyl structure but different functional groups.
4-Hexylbiphenyl: Another biphenyl derivative with a hexyl group but lacking the carbothioate functionality.
Uniqueness
S-Hexyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of both hexyl and pentyl groups attached to the biphenyl core, along with the carbothioate functionality. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90336-57-5 |
|---|---|
Formule moléculaire |
C24H32OS |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
S-hexyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C24H32OS/c1-3-5-7-9-19-26-24(25)23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
Clé InChI |
OZDJRWLEPIQHGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



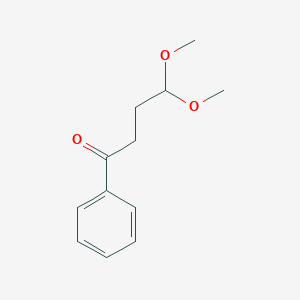
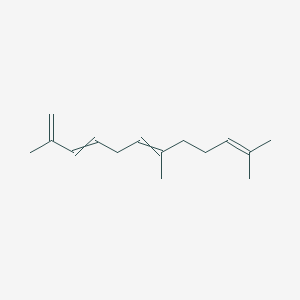
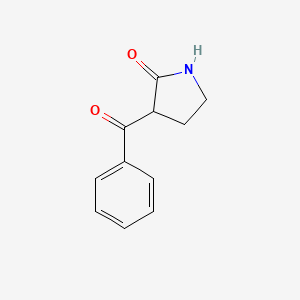
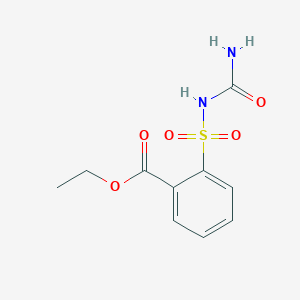

![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)

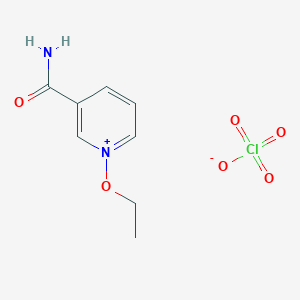

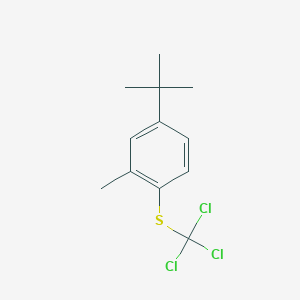
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)

